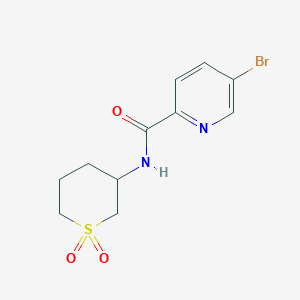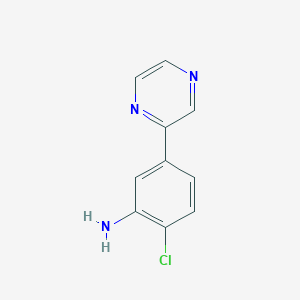
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide, also known as MTB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MTB is a sulfonamide derivative that has shown promising results in various scientific research studies.
作用机制
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid in bacteria, which is essential for their growth and survival. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the inhibition of DNA synthesis and cell division in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and viral pathogens. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory and immunomodulatory properties, which could make it useful in the treatment of various inflammatory and autoimmune diseases.
实验室实验的优点和局限性
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target sites. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide in lab experiments. It can be toxic to cells at high concentrations, which could limit its use in some experiments. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has a relatively short half-life, which could make it difficult to maintain effective concentrations over long periods of time.
未来方向
There are several future directions for N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide research. One area of research could be to further explore its potential therapeutic applications. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be studied for its potential use in the treatment of other infectious diseases, as well as inflammatory and autoimmune diseases. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be further studied for its potential use in cancer treatment, as it has shown promising results in preclinical studies. Another area of research could be to develop more potent and selective N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide derivatives that could have improved efficacy and reduced toxicity. Finally, more studies could be conducted to better understand the mechanism of action of N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide and its effects on various metabolic pathways.
合成方法
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 4-methyl-5-nitrothiazole and 2-aminobenzamide in the presence of a reducing agent like sodium dithionite. The nitro group of 4-methyl-5-nitrothiazole is reduced to an amino group, which then reacts with the amino group of 2-aminobenzamide to form N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide. The final product is purified through crystallization or chromatography.
科学研究应用
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been studied for its potential use in the treatment of tuberculosis, leprosy, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-10(19(12,16)17)18-11(13-7)14-9(15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWINMOTSYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)




![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)